rac-(2R,4S)-2-(trifluoromethyl)piperidin-4-amine dihydrochloride, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,4S)-2-(trifluoromethyl)piperidin-4-amine dihydrochloride, cis is a chiral compound with a trifluoromethyl group attached to a piperidine ring, commonly utilized in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4S)-2-(trifluoromethyl)piperidin-4-amine dihydrochloride involves several steps, starting from commercially available precursors. The key steps typically include:
Formation of the piperidine ring.
Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide under specific conditions.
Resolution of racemic mixtures to obtain the desired enantiomer.
Industrial Production Methods
On an industrial scale, these steps are optimized for high yield and purity, employing advanced techniques such as continuous flow chemistry, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,4S)-2-(trifluoromethyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Converts primary amines to nitro compounds using oxidizing agents.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitutions where amine groups are replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Using reducing agents like lithium aluminum hydride or hydrogen with palladium catalysts.
Substitution: Solvents like dimethyl sulfoxide with bases such as sodium hydride.
Major Products Formed
The major products depend on the specific reactions, typically resulting in modified piperidine derivatives with various functional groups replacing the original amine or trifluoromethyl group.
Scientific Research Applications
rac-(2R,4S)-2-(trifluoromethyl)piperidin-4-amine dihydrochloride finds applications in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Study of enzyme interactions due to its chiral nature.
Medicine: Development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets like receptors and enzymes, often modifying their activity through binding interactions. The exact mechanism varies based on the specific application but typically involves disruption of normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(trifluoromethyl)piperidine: Lacks the amine group, used in similar applications but less effective in certain medicinal contexts.
4-aminopiperidine: Similar backbone structure but without the trifluoromethyl group, leading to different biological activities.
2-(trifluoromethyl)tetrahydropyridine: Another analog used for similar purposes but with different reactivity and solubility properties.
Each compound has unique properties that make rac-(2R,4S)-2-(trifluoromethyl)piperidin-4-amine dihydrochloride particularly valuable in applications requiring both amine and trifluoromethyl functional groups.
Properties
CAS No. |
2741689-43-8 |
---|---|
Molecular Formula |
C6H13Cl2F3N2 |
Molecular Weight |
241.08 g/mol |
IUPAC Name |
(2R,4S)-2-(trifluoromethyl)piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C6H11F3N2.2ClH/c7-6(8,9)5-3-4(10)1-2-11-5;;/h4-5,11H,1-3,10H2;2*1H/t4-,5+;;/m0../s1 |
InChI Key |
NPLFPFRWIIGLHP-YAQRUTEZSA-N |
Isomeric SMILES |
C1CN[C@H](C[C@H]1N)C(F)(F)F.Cl.Cl |
Canonical SMILES |
C1CNC(CC1N)C(F)(F)F.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.